3-(Azetidin-1-yl)-5-fluorobenzaldehyde
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Overview
Description
3-(Azetidin-1-yl)-5-fluorobenzaldehyde is a heterocyclic compound that features an azetidine ring and a fluorobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing ring, while fluorobenzaldehyde is a benzene ring substituted with a fluorine atom and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-5-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its functionalization with a fluorobenzaldehyde group. One common method involves the aza-Michael addition of NH-heterocycles to α,β-unsaturated esters, followed by further functionalization . Another approach is the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 3-(Azetidin-1-yl)-5-fluorobenzoic acid.
Reduction: 3-(Azetidin-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azetidin-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: It is used in the synthesis of complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-5-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-2-azetidinone: Contains a similar azetidine ring but differs in the functional groups attached.
Uniqueness
3-(Azetidin-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-4-8(7-13)5-10(6-9)12-2-1-3-12/h4-7H,1-3H2 |
InChI Key |
XPJOHTYKSTVKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
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